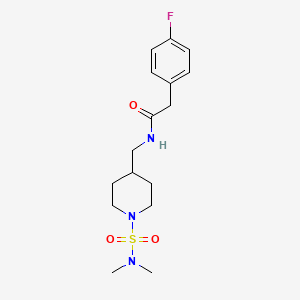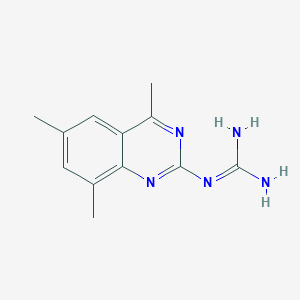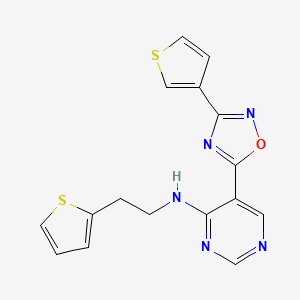
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide, also known as DREADD ligand, is a chemical compound that is widely used in scientific research. This compound is a synthetic ligand that activates designer receptors exclusively activated by designer drugs (DREADDs). DREADDs are a class of engineered receptors that can be selectively activated by small molecules, such as DREADD ligand.
Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed novel derivatives and analogs of this compound, exploring their synthesis, structural characterization, and biological activities. For example, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been reported, with these compounds displaying promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (H. Khalid et al., 2014). Additionally, the design, synthesis, and evaluation of antimicrobial nano-materials based on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been carried out, revealing significant antimicrobial activities against pathogenic bacteria and Candida species (B. Mokhtari & K. Pourabdollah, 2013).
Antimycobacterial and Anticancer Properties
The compound and its derivatives have also shown potential in antimycobacterial and anticancer applications. For instance, spiro-piperidin-4-ones, synthesized through an atom-economic process, exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis and multidrug-resistant strains, highlighting their potential as antimycobacterial agents (R. Kumar et al., 2008). Furthermore, the evaluation of anti-neoplastic activity of a 1, 2, 4 - triazole derivative against Dalton’s Lymphoma Ascitic in mice demonstrated considerable anticancer efficacy, suggesting the therapeutic potential of such derivatives in cancer treatment (K. Arul & A. Smith, 2016).
properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-19(2)24(22,23)20-9-7-14(8-10-20)12-18-16(21)11-13-3-5-15(17)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPGDECDUFHVGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 1-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2416742.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2416745.png)

![7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416749.png)
![3-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2416751.png)


![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2416756.png)


![N-(2,5-dimethylphenyl)-N'-[3-(1H-indol-2-yl)phenyl]urea](/img/structure/B2416762.png)


![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2416765.png)